molecular formula C20H21N3O3 B4524645 N-(3-METHOXYPROPYL)-2-[3-(NAPHTHALEN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE

N-(3-METHOXYPROPYL)-2-[3-(NAPHTHALEN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE

Cat. No.: B4524645
M. Wt: 351.4 g/mol
InChI Key: YHNSHUPWGCXBIA-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that features a naphthalene ring, a pyridazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved by the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Naphthalene Ring Introduction: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction.

    Acetamide Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(3-Methoxypropyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which N-(3-methoxypropyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The naphthalene and pyridazine rings allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction pathways or metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxypropyl)naphthalen-1-amine
  • N-(Naphthalen-1-yl)-N’-alkyl oxalamide

Uniqueness

N-(3-Methoxypropyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to the presence of both the naphthalene and pyridazine rings, which provide a distinct set of chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-26-13-5-12-21-19(24)14-23-20(25)11-10-18(22-23)17-9-4-7-15-6-2-3-8-16(15)17/h2-4,6-11H,5,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNSHUPWGCXBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-METHOXYPROPYL)-2-[3-(NAPHTHALEN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
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N-(3-METHOXYPROPYL)-2-[3-(NAPHTHALEN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
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N-(3-METHOXYPROPYL)-2-[3-(NAPHTHALEN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
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N-(3-METHOXYPROPYL)-2-[3-(NAPHTHALEN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
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N-(3-METHOXYPROPYL)-2-[3-(NAPHTHALEN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
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N-(3-METHOXYPROPYL)-2-[3-(NAPHTHALEN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE

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